molecular formula C7H5F3N4 B1397040 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211579-79-1

4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1397040
CAS RN: 1211579-79-1
M. Wt: 202.14 g/mol
InChI Key: AZGJPIZWFCXWJA-UHFFFAOYSA-N
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Description

“4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a derivative of pyrazolo[3,4-b]pyridine . It is a compound that has been synthesized and evaluated for its biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The exact synthesis process of “4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is not specified in the available literature.

Scientific Research Applications

Antimicrobial Potential

The compound 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been explored for its antimicrobial properties. Studies have investigated its effectiveness against various microbial strains, which could lead to the development of new antimicrobial agents .

Analgesic Potential

Research has also been conducted on the analgesic potential of this compound. It has been synthesized and tested for pain-relieving properties, indicating its possible use in creating new analgesics .

Pest Control

The trifluoromethylpyridine (TFMP) group within the compound’s structure contributes to superior pest control properties compared to traditional phenyl-containing insecticides. This makes it a valuable candidate for developing more effective pest control solutions .

Antibacterial Activity

Derivatives of this compound have shown promising antibacterial activity. Novel triazolo[4,3-a]pyrazine derivatives using a similar scaffold have been synthesized and characterized for their antibacterial properties .

Agrochemical and Pharmaceutical Industries

The synthesis and applications of trifluoromethylpyridines, including derivatives of our compound of interest, have significant implications in the agrochemical and pharmaceutical industries. They serve as key intermediates in the development of various products .

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-trifluoromethylpyridine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-2-12-6-4(3)5(11)13-14-6/h1-2H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGJPIZWFCXWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the significance of the research on oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives stemming from 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine?

A: The research highlights the potential of modifying 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine to create novel compounds with anticancer activity. Specifically, the study focused on synthesizing a series of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were then screened for anticancer activity against four cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The results showed that compounds 6i, 6m, and 6n exhibited promising anticancer activity at micromolar concentrations []. This finding suggests that further exploration of these derivatives and their structure-activity relationships could lead to the development of more potent and selective anticancer agents.

Q2: How does the structure of the synthesized compounds relate to their observed anticancer activity?

A: While the specific structure-activity relationship (SAR) details aren't extensively discussed in the provided abstract [], it emphasizes that modifications to the 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine core structure, particularly the introduction of oxadiazole rings with varying substituents, directly influence the anticancer activity. Further research focusing on systematic modifications and comprehensive biological evaluations would be crucial to establish a detailed SAR profile. This would involve synthesizing a more diverse library of analogs, evaluating their activity against a broader panel of cancer cell lines, and investigating the underlying mechanisms of action.

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